1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide
CAS No.: 55203-51-5
Cat. No.: VC18511971
Molecular Formula: C19H22INO2S
Molecular Weight: 455.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55203-51-5 |
|---|---|
| Molecular Formula | C19H22INO2S |
| Molecular Weight | 455.4 g/mol |
| IUPAC Name | 5-(benzenesulfonyl)-1-ethyl-2,3,3-trimethylindol-1-ium;iodide |
| Standard InChI | InChI=1S/C19H22NO2S.HI/c1-5-20-14(2)19(3,4)17-13-16(11-12-18(17)20)23(21,22)15-9-7-6-8-10-15;/h6-13H,5H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | OQJOGLZCCHZCOU-UHFFFAOYSA-M |
| Canonical SMILES | CC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)(C)C)C.[I-] |
Introduction
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide is a complex organic compound that belongs to the indolium class, which is known for its diverse applications in chemistry and biology. This compound combines an indolium core with a phenylsulphonyl group and an ethyl substituent, making it a unique structure with potential applications in various fields.
Synthesis
The synthesis of 1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide can be approached through several methods, often involving the reaction of a suitable indole precursor with a phenylsulphonyl chloride in the presence of a base, followed by quaternization with an ethyl halide to form the indolium salt. The specific conditions and reagents may vary depending on the desired yield and purity.
Biological and Chemical Applications
While specific biological activities of 1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide are not widely documented, compounds within the indolium class have been explored for their potential in various applications, including:
-
Biological Activity: Some indolium compounds exhibit antimicrobial or anticancer properties, although detailed studies on this specific compound are lacking.
-
Chemical Applications: Indolium salts are used in organic synthesis as intermediates or catalysts due to their ability to participate in various chemical reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume